4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, ether, fluoro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the hydroxypropyl group.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Fluorination and ethoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and ethoxy groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- (E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
4-ethoxy-3-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S/c1-2-21-14-6-5-11(10-12(14)16)23(19,20)17-8-7-13(18)15-4-3-9-22-15/h3-6,9-10,13,17-18H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAHCTQSLAEIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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